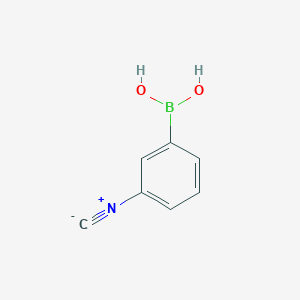
1-(Dihydroxyboranyl)-3-isocyanobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dihydroxyboranyl)-3-isocyanobenzene is an organic compound that features a boron atom bonded to two hydroxyl groups and an isocyanobenzene moiety
Preparation Methods
The synthesis of 1-(Dihydroxyboranyl)-3-isocyanobenzene typically involves the reaction of boronic acid derivatives with isocyanobenzene under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where boronic acid reacts with an aryl halide in the presence of a base and a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial production methods may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Dihydroxyboranyl)-3-isocyanobenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: The isocyanobenzene moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Dihydroxyboranyl)-3-isocyanobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds, which are valuable in materials science and catalysis.
Biology: The compound’s boron moiety can interact with biological molecules, making it useful in the design of boron-based drugs and diagnostic agents.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(Dihydroxyboranyl)-3-isocyanobenzene exerts its effects involves the interaction of its boron and isocyanobenzene moieties with various molecular targets. The boron atom can form stable complexes with diols and other Lewis bases, while the isocyanobenzene group can participate in various chemical reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in diverse applications.
Comparison with Similar Compounds
1-(Dihydroxyboranyl)-3-isocyanobenzene can be compared with other boron-containing compounds such as:
Boronic acids: These compounds also contain boron bonded to hydroxyl groups but lack the isocyanobenzene moiety. They are widely used in organic synthesis and as sensors.
Borate esters: These compounds are formed by the esterification of boronic acids and have applications in materials science and catalysis.
Boron-containing drugs: Compounds like bortezomib, a boron-based proteasome inhibitor used in cancer therapy, highlight the potential of boron-containing compounds in medicine.
The uniqueness of this compound lies in its combination of boron and isocyanobenzene functionalities, which provide a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C7H6BNO2 |
|---|---|
Molecular Weight |
146.94 g/mol |
IUPAC Name |
(3-isocyanophenyl)boronic acid |
InChI |
InChI=1S/C7H6BNO2/c1-9-7-4-2-3-6(5-7)8(10)11/h2-5,10-11H |
InChI Key |
JESGRUBFWMVNGG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)[N+]#[C-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




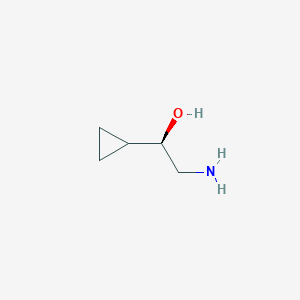
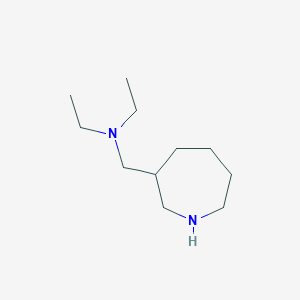
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
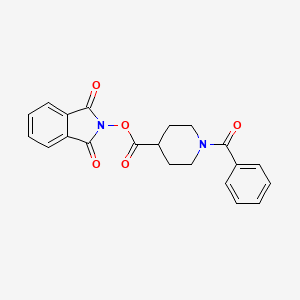
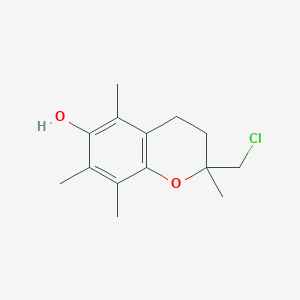
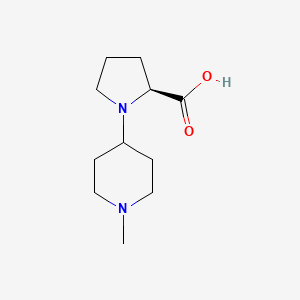
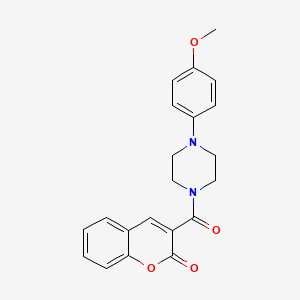
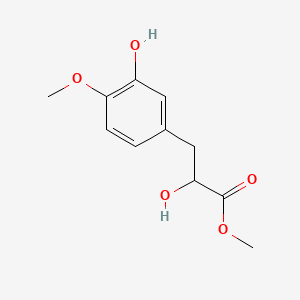

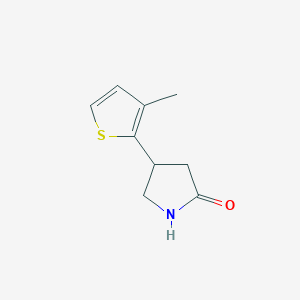
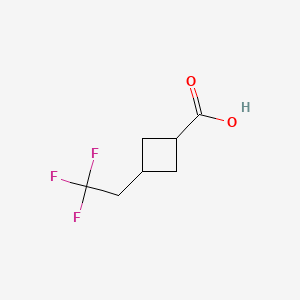
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13571614.png)
